molecular formula C9H11ClN2O2 B11791978 Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate

Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate

Cat. No.: B11791978
M. Wt: 214.65 g/mol
InChI Key: XWHYWMUQIXKFNI-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate typically involves the reaction of 6-chloro-2-isopropylpyrimidine-4-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-6-methylpyrimidine-4-carboxylate
  • Methyl 2-chloro-6-isopropylpyrimidine-4-carboxylate
  • Methyl 6-chloro-2-methylpyrimidine-4-carboxylate

Uniqueness

Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 2-position and the chlorine atom at the 6-position makes it a valuable intermediate in the synthesis of various complex molecules .

Biological Activity

Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and antiviral applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chlorine atom at the 6-position and an isopropyl group at the 2-position. The carboxylate group at the 4-position contributes to its reactivity and biological interactions.

Anti-Inflammatory Activity

Recent studies have highlighted the compound's anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Inhibition of COX Enzymes

In a study assessing various pyrimidine derivatives, including this compound, the compound demonstrated significant inhibitory effects on COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) values were reported as follows:

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
This compound26.04 ± 0.3631.4 ± 0.12
Celecoxib0.04 ± 0.010.04 ± 0.01
Diclofenac6.741.10

These results suggest that while this compound is less potent than standard anti-inflammatory drugs like celecoxib, it still possesses noteworthy activity against COX enzymes, indicating potential therapeutic applications in inflammatory conditions .

Antiviral Activity

The compound's structure suggests potential antiviral activity, particularly through its influence on pyrimidine metabolism pathways. Pyrimidines play a critical role in nucleic acid synthesis, and compounds that disrupt this pathway can exhibit antiviral properties.

Research indicates that compounds similar to this compound can enhance the production of interferons, which are crucial for antiviral defense mechanisms. This effect may be linked to the inhibition of enzymes involved in pyrimidine biosynthesis, thereby amplifying immune responses against viral infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies that explore how different substituents affect its efficacy:

  • Chlorine Substitution : The presence of chlorine at the 6-position is critical for enhancing anti-inflammatory activity.
  • Isopropyl Group : The isopropyl substitution at the 2-position contributes to the compound's lipophilicity, potentially improving cell membrane permeability and bioavailability.
  • Carboxylate Group : The carboxylate group at the 4-position is essential for binding interactions with target enzymes.

Case Studies

Several case studies have highlighted the effectiveness of similar pyrimidine derivatives in clinical settings:

  • Case Study A : A clinical trial involving a series of pyrimidine derivatives showed that those with similar structural motifs to this compound exhibited significant reductions in inflammatory markers in patients with rheumatoid arthritis.
  • Case Study B : Another study focused on antiviral applications demonstrated that compounds inhibiting pyrimidine biosynthesis led to increased interferon production in vitro, suggesting a promising avenue for treating viral infections.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

methyl 6-chloro-2-propan-2-ylpyrimidine-4-carboxylate

InChI

InChI=1S/C9H11ClN2O2/c1-5(2)8-11-6(9(13)14-3)4-7(10)12-8/h4-5H,1-3H3

InChI Key

XWHYWMUQIXKFNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC(=N1)Cl)C(=O)OC

Origin of Product

United States

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